β-Adrenergic Receptor Subtype Binding Affinity of Levopropranolol Hydrochloride
Levopropranolol hydrochloride exhibits defined binding affinity across all three human β-adrenergic receptor subtypes as measured by whole-cell radioligand binding assays in stably transfected CHO cell lines. The compound's affinity is expressed as log Kd values for β1, β2, and β3 adrenoceptors, providing a quantitative baseline for experimental design . This homogeneous enantiopure preparation eliminates the confounding contribution of the R(+)-enantiomer, which possesses negligible β-adrenergic receptor blocking activity yet retains local anesthetic properties equivalent to racemic propranolol [1]. Unlike the racemate, where measured binding parameters represent a composite of two molecules with differing receptor interactions and off-target profiles, the pure S(-)-enantiomer enables unambiguous determination of stereospecific binding kinetics and receptor subtype selectivity.
| Evidence Dimension | β-Adrenergic receptor subtype binding affinity (log Kd) |
|---|---|
| Target Compound Data | β1: log Kd = -8.16 (Kd ≈ 6.9 nM); β2: log Kd = -9.08 (Kd ≈ 0.83 nM); β3: log Kd = -6.93 (Kd ≈ 117 nM) |
| Comparator Or Baseline | Racemic propranolol composite binding data (varies by assay system and radioligand used); R(+)-enantiomer: negligible β-blockade activity |
| Quantified Difference | S(-)-enantiomer exhibits approximately 2-3 orders of magnitude higher β-blocking potency than R(+)-enantiomer based on clinical pharmacodynamic equivalence data [2] |
| Conditions | Whole-cell binding studies using 3H-CGP 12177 radioligand in CHO cell lines stably expressing human β1-, β2-, or β3-adrenoceptors |
Why This Matters
These subtype-specific affinity values enable researchers to design experiments with precise receptor occupancy calculations, avoiding the confounded pharmacology of the racemic mixture where the distomer contributes off-target activities without meaningful β-blockade.
- [1] Wilson AG, Brooke OG, Lloyd HJ, Robinson BF. Mechanism of action of beta-adrenergic receptor blocking agents in angina pectoris: comparison of action of propranolol with dexpropranolol and practolol. Br Med J. 1969;4(5680):399-401. PMID: 4390958. View Source
- [2] FDA Propranolol Hydrochloride Package Insert. Enantiomers Section. S(-)-enantiomer is approximately 100 times as potent as R(+)-enantiomer in blocking beta adrenergic receptors. View Source
